4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or uses.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the type of reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Central Nervous System Penetrability and Serotonin-3 Receptor Antagonism : A derivative, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, is a potent selective serotonin-3 receptor antagonist. It has been found to effectively penetrate the blood-brain barrier, making it useful for both in vitro and in vivo studies of this class of compounds (Rosen et al., 1990).
Potential in Antithrombotic Activity : A thiazole derivative, 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, demonstrated potent inhibition of collagen-induced platelet aggregation, suggesting potential as an antithrombotic agent. It showed greater antiplatelet activity than flurbiprofen and had less anti-inflammatory activity in comparison (Nishizawa et al., 1982).
Antibacterial and Anti-Tubercular Properties : Novel thiazole derivatives containing a methoxy-naphthyl moiety have shown promising antibacterial and anti-tubercular activities. Some of these compounds exhibited moderate activity against M.tuberculosis (H37 RV Strain) and excellent antibacterial activity (Prasad & Nayak, 2016).
Anti-Corrosion Properties : Thiazole hydrazones, such as 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid benzylidene-hydrazide, have been studied for their potential in protecting mild steel against corrosion in acid media. These compounds acted as mixed-type inhibitors, reducing corrosion in acidic environments (Chaitra et al., 2016).
Antimicrobial Activity : Imino-4-methoxyphenol thiazole derived Schiff base ligands have been synthesized and tested for their antibacterial and antifungal activities. They showed moderate activity against bacteria and fungi, indicating their potential as antimicrobial agents (Vinusha et al., 2015).
Anticancer Potential : Some thiazole derivatives, like those synthesized by combining 4-thiazolidinones with other moieties, have been evaluated for their anticancer activity. These compounds have shown promise in inhibiting the growth of various cancer cell lines, suggesting their potential in cancer therapy (Yakantham et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, and its implications for science and industry.
For a specific compound like “4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole”, you would need to refer to scientific literature or databases for detailed information. If you have access to a library or a database like PubMed, Web of Science, Scopus, or Google Scholar, you could search the compound’s name or CAS number. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If the compound is novel, it may be necessary to conduct original research to gather this information.
properties
IUPAC Name |
4-(3-methoxyphenyl)-2-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)9-4-3-5-10(6-9)13-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVRCAUPZZJNGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598206 | |
Record name | 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole | |
CAS RN |
365427-24-3 | |
Record name | 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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